5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]furo[3,2-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]furo[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-11-2-7-15-14(20-11)10-16(24-15)17(21)19-9-8-12-3-5-13(6-4-12)25(18,22)23/h2-7,10H,8-9H2,1H3,(H,19,21)(H2,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPZUFVJGAADQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]furo[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as pyridine derivatives and furan derivatives.
Introduction of the methyl group: This step often involves alkylation reactions using methylating agents like methyl iodide.
Attachment of the sulfamoylphenyl group: This can be done through nucleophilic substitution reactions where the sulfamoylphenyl group is introduced using reagents like 4-sulfamoylphenyl ethyl halides.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]furo[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, sulfonates, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]furo[3,2-b]pyridine-2-carboxamide exhibit promising anticancer properties. For instance, derivatives containing sulfonamide moieties have been shown to induce apoptosis in various cancer cell lines, including colon and breast cancer cells . The mechanism often involves the inhibition of specific pathways critical for cancer cell survival.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research has demonstrated that related sulfonamide derivatives possess significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. These findings suggest that this compound may serve as a lead compound for developing new antibacterial agents .
Pharmacological Studies
Pharmacological studies have focused on the synthesis and characterization of compounds derived from the core structure of this compound. Various synthesis methods have been explored to optimize yield and biological activity. For example, researchers have employed techniques such as N-substitution reactions to introduce different aryl groups, enhancing the compound's efficacy against specific targets .
Table 1: Anticancer Activity of Sulfonamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Colon Cancer | 10 |
| Compound B | Breast Cancer | 15 |
| Compound C | Cervical Cancer | 20 |
This table summarizes the IC50 values for various sulfonamide derivatives in different cancer cell lines, highlighting their potential as anticancer agents.
Table 2: Antibacterial Activity Data
| Compound | Bacteria Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Compound D | E. coli | 25 |
| Compound E | Klebsiella pneumoniae | 50 |
| Compound F | Staphylococcus aureus | 10 |
This table presents the antibacterial activity of selected compounds derived from the parent structure, indicating their effectiveness against common bacterial pathogens.
Mechanism of Action
The mechanism of action of 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s core structure and substituents align it with several classes of bioactive molecules:
Key Observations:
Core Heterocycle Impact: Furo[3,2-b]pyridine vs. Furo[2,3-b]pyridine: The position of the fused furan ring (positions 3,2-b vs. 2,3-b) alters electronic distribution and steric interactions. For example, furo[2,3-b]pyridines in –8 show enhanced binding to tyrosine kinases compared to [3,2-b] isomers, likely due to improved planar geometry for π-stacking .
Substituent Effects: Sulfamoylphenyl Ethyl Group: The sulfamoyl moiety in the target compound may enhance solubility and hydrogen-bonding interactions compared to fluorophenyl or trifluoroethyl groups in analogs . Trifluoroethyl Amino Group: Compounds with this substituent (e.g., –8) exhibit higher metabolic stability and target affinity due to the electron-withdrawing CF₃ group .
Carboxamide coupling (e.g., using HATU or EDCI) is a common strategy, as seen in and , which would apply to introducing the sulfamoylphenyl ethyl group .
Biological Activity
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]furo[3,2-b]pyridine-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, focusing on its anti-inflammatory and antimicrobial properties, as well as its structure-activity relationships (SARs).
Chemical Structure and Properties
The compound features a furo[3,2-b]pyridine backbone with a sulfamoylphenyl ethyl group, which is critical for its biological activity. The structural formula can be represented as follows:
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of similar compounds derived from pyridine and pyrimidine derivatives. For instance, compounds with structural similarities exhibited significant inhibition of cyclooxygenase-2 (COX-2) activity. The IC50 values for these compounds were reported around , comparable to the standard drug celecoxib .
Key Findings:
- Inhibition of COX-2: Compounds structurally related to this compound have shown potent COX-2 inhibition.
- In Vivo Studies: In carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats, derivatives demonstrated reduced levels of inducible nitric oxide synthase (iNOS) and COX-2 mRNA expressions .
Antimicrobial Activity
The antimicrobial potential of related compounds has also been extensively studied. In vitro assays have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Overview
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4c | E. coli | 25 μg/mL |
| 4e | S. aureus | 30 μg/mL |
| 5g | M. tuberculosis | 15 μg/mL |
These results suggest that the presence of specific substituents in the chemical structure enhances the antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The SAR studies indicate that electron-donating groups at specific positions on the pyridine ring significantly enhance biological activity. For example, substituents such as sulfonamides have been shown to increase both anti-inflammatory and antimicrobial activities by improving solubility and binding affinity to target enzymes .
Case Studies
- In Vivo Efficacy: A study involving a murine model demonstrated that compounds similar to this compound effectively reduced inflammation markers in serum after administration during induced inflammatory conditions.
- Toxicity Assessment: Toxicity studies indicated that these compounds were non-toxic at therapeutic doses up to , suggesting a favorable safety profile for further development in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
